molecular formula C16H14N2O3 B300222 3-hydroxy-1-methyl-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one

3-hydroxy-1-methyl-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B300222
M. Wt: 282.29 g/mol
InChI Key: ZKGBGSTZRPNJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-methyl-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the indolinone family. It has gained significant attention in scientific research due to its potential use as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-methyl-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to act through various pathways, including the inhibition of protein kinases, the modulation of transcription factors, and the activation of apoptotic pathways. It has also been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
3-hydroxy-1-methyl-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation by regulating the expression of various genes involved in cell growth and survival. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activity of enzymes involved in inflammation. In neuroprotection research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function by regulating the expression of genes involved in neuroprotection.

Advantages and Limitations for Lab Experiments

One advantage of using 3-hydroxy-1-methyl-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its potential use as a therapeutic agent for various diseases. Another advantage is its synthetic nature, which allows for the production of large quantities for research purposes. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use as a therapeutic agent. Another limitation is the potential for toxicity, which requires careful evaluation before use in clinical trials.

Future Directions

There are several future directions for research on 3-hydroxy-1-methyl-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one. One direction is the optimization of its use as a therapeutic agent for various diseases. This includes the evaluation of its efficacy and safety in clinical trials. Another direction is the elucidation of its mechanism of action, which will provide insight into its potential use as a therapeutic agent. Additionally, the development of analogs with improved activity and selectivity is another future direction for research on this compound.

Synthesis Methods

The synthesis of 3-hydroxy-1-methyl-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one involves the reaction of 3-acetylindole and 3-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation reaction followed by cyclization to form the indolinone ring system. The final product is obtained after purification using column chromatography.

Scientific Research Applications

3-hydroxy-1-methyl-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential use as a therapeutic agent for various diseases. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. In cancer research, this compound has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Inflammation is a common factor in many diseases, and this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuroprotection research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

Product Name

3-hydroxy-1-methyl-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

3-hydroxy-1-methyl-3-(2-oxo-2-pyridin-3-ylethyl)indol-2-one

InChI

InChI=1S/C16H14N2O3/c1-18-13-7-3-2-6-12(13)16(21,15(18)20)9-14(19)11-5-4-8-17-10-11/h2-8,10,21H,9H2,1H3

InChI Key

ZKGBGSTZRPNJQP-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CN=CC=C3)O

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CN=CC=C3)O

Origin of Product

United States

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